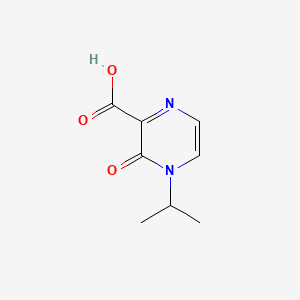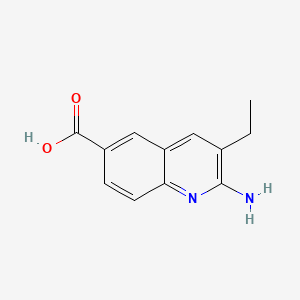
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate is a chemical compound that belongs to the class of cyclopropanecarboxylates It is characterized by the presence of a cyclopropane ring, a pyridine ring, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Corey-Chaykovsky Reaction: This method involves the reaction of a cyclopropanation reagent, such as a sulfonium ylide, with a suitable pyridine derivative to form the cyclopropane ring.
Simmons-Smith Reaction: This reaction uses a dihalocarbenoid, typically generated from diiodomethane and zinc-copper couple, to cyclopropanate a pyridine derivative.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling can be employed to couple a pyridine boronic acid with a cyclopropanecarboxylate derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: Nucleophiles like ammonia, amines, and halides are employed, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives, pyridine-2-alcohols, and pyridine-2-ketones.
Reduction: Pyridine-2-ols and pyridine-2-amines.
Substitution: Various substituted pyridines, including halopyridines and alkylpyridines.
科学的研究の応用
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
類似化合物との比較
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 1-(3-pyridinyl)cyclopropanecarboxylate: Lacks the chlorine substituent, leading to different reactivity and biological activity.
Ethyl 1-(2-chloro-4-pyridinyl)cyclopropanecarboxylate: Different position of the chlorine substituent on the pyridine ring, affecting its chemical properties.
Ethyl 1-(2-chloro-5-pyridinyl)cyclopropanecarboxylate:
These comparisons help in understanding the unique characteristics and potential advantages of this compound over its analogs.
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
ethyl 1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-10(14)11(5-6-11)8-4-3-7-13-9(8)12/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
DQDVVKLSYLJYLW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)



